molecular formula C16H21NO4S B11413983 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-isopropylphenyl)-2-methoxyacetamide

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-isopropylphenyl)-2-methoxyacetamide

Cat. No.: B11413983
M. Wt: 323.4 g/mol
InChI Key: QAQVOQWBVRTEJM-UHFFFAOYSA-N
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Description

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)-2-METHOXYACETAMIDE: is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)-2-METHOXYACETAMIDE typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxidation: The thiophene ring is oxidized to introduce the sulfone group (1,1-dioxide).

    Acylation: The methoxyacetyl group is introduced through an acylation reaction.

    Amidation: The final step involves the formation of the amide bond with the 4-isopropylphenylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially affecting the thiophene ring or the methoxy group.

    Reduction: Reduction reactions could target the sulfone group, converting it back to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or the thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to sulfoxides or sulfones, while reduction could yield thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential biological activity, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of thiophene compounds are often explored for their pharmacological properties, including anti-inflammatory and analgesic effects.

Industry

In industry, thiophene derivatives are used in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)-2-METHOXYACETAMIDE would depend on its specific application. For example, if it has antimicrobial properties, it might disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, known for its aromatic properties.

    Thiophene-1,1-dioxide: A related compound with similar oxidation states.

    N-(4-Isopropylphenyl)-2-methoxyacetamide: A compound with a similar amide structure but lacking the thiophene ring.

Uniqueness

The uniqueness of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)-2-METHOXYACETAMIDE lies in its combination of a thiophene ring with a sulfone group and an amide linkage, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C16H21NO4S

Molecular Weight

323.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C16H21NO4S/c1-12(2)13-4-6-14(7-5-13)17(16(18)10-21-3)15-8-9-22(19,20)11-15/h4-9,12,15H,10-11H2,1-3H3

InChI Key

QAQVOQWBVRTEJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC

Origin of Product

United States

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